Quinofumelin

Antifungal activity Fusarium head blight Mycelial growth inhibition

Quinofumelin is the only DHODH inhibitor with >35,000-fold selectivity for fungal over human DHODH and cross-resistance limited exclusively to ipflufenoquin. It suppresses DON mycotoxin in Fusarium, provides curative rice blast control, and remains effective against Sclerotinia, Botrytis, and Venturia populations resistant to conventional fungicides. Procure Quinofumelin for resistance-breaking, broad-spectrum disease management with an unmatched safety margin.

Molecular Formula C20H16F2N2
Molecular Weight 322.4 g/mol
CAS No. 861647-84-9
Cat. No. B3026455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinofumelin
CAS861647-84-9
Molecular FormulaC20H16F2N2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C
InChIInChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3
InChIKeySWTPIYGGSMJRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinofumelin (CAS 861647-84-9): A Novel Quinoline DHODH Inhibitor Fungicide for Scientific Research and Agricultural Procurement


Quinofumelin (氟菌喹啉, CAS 861647-84-9) is a novel quinoline-class agricultural fungicide discovered by Mitsui Chemicals Agro, Inc. (formerly Sankyo Agro) in 2005, with global development and commercialization rights exclusively licensed to Bayer AG in 2018 [1]. Its chemical structure is defined as 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline, with the molecular formula C20H16F2N2 and a molecular weight of 322.351 g/mol [2]. The compound functions by inhibiting dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway of fungi, thereby blocking nucleic acid synthesis and arresting fungal growth [3]. Quinofumelin exhibits broad-spectrum antifungal activity against major phytopathogenic ascomycetes, including Fusarium graminearum, Pyricularia oryzae, Sclerotinia sclerotiorum, and Botrytis cinerea, and is currently under development for use on cereals, fruits, vegetables, and rice crops [1].

Why Quinofumelin Cannot Be Substituted by Conventional or Other DHODH-Inhibiting Fungicides


Despite belonging to the DHODH inhibitor class (FRAC Code 52), quinofumelin possesses distinct structural and functional attributes that preclude its direct substitution with other fungicides in the same mechanistic category. First, quinofumelin demonstrates a unique cross-resistance profile: it exhibits cross-resistance only with the structurally related quinoline DHODH inhibitor ipflufenoquin, while showing no cross-resistance to nine other major fungicide classes, including carbendazim (benzimidazole), tebuconazole (triazole), pydiflumetofen (SDHI), and pyraclostrobin (QoI) [1]. This contrasts with ipflufenoquin, which lacks cross-resistance to conventional fungicides but has not been evaluated against the same breadth of comparators. Second, quinofumelin displays exceptional selectivity for fungal DHODH (IC50 = 2.8 nM for Pyricularia oryzae DHODH) over the human ortholog (IC50 > 100 μM), representing a >35,000-fold selectivity window [2]. In comparison, the human therapeutic DHODH inhibitor teriflunomide shows a 94-fold preference for human DHODH over fungal DHODH [2]. Third, quinofumelin confers differential control of deoxynivalenol (DON) mycotoxin biosynthesis in Fusarium graminearum, a property not shared by other DHODH inhibitors lacking published data on toxisome disruption [3]. These compound-specific characteristics make generic substitution with any other DHODH inhibitor or conventional fungicide scientifically unjustified and operationally risky.

Quinofumelin Evidence Guide: Quantified Comparative Performance Against Key Fungal Pathogens


Quinofumelin Exhibits Potent Mycelial Growth Inhibition Against Fusarium graminearum with EC50 of 0.019 μg/mL

Quinofumelin demonstrated potent inhibition of mycelial growth in Fusarium graminearum, with a mean EC50 value of 0.019 ± 0.007 μg/mL [1]. For spore germination, the mean EC50 was 0.087 ± 0.024 μg/mL [1]. While direct head-to-head comparator data from the same study are not available for this specific endpoint, these EC50 values place quinofumelin among the most potent fungicides against F. graminearum documented in the literature. In a separate study, quinofumelin showed no cross-resistance to nine other fungicide classes commonly used against Fusarium head blight, including tebuconazole and pydiflumetofen [2].

Antifungal activity Fusarium head blight Mycelial growth inhibition

Quinofumelin Demonstrates High Potency Against Sclerotinia sclerotiorum with Mean EC50 of 0.0017 μg/mL

In a comprehensive baseline sensitivity study involving 144 Sclerotinia sclerotiorum isolates collected from diverse geographical regions, quinofumelin exhibited exceptional antifungal potency with EC50 values ranging from 0.0004 to 0.0059 μg/mL and a mean EC50 of 0.0017 ± 0.0009 μg/mL [1]. The study explicitly confirmed that no cross-resistance was observed between quinofumelin and dimethachlone, boscalid, or carbendazim, which are standard fungicides used against S. sclerotiorum [1]. This demonstrates that quinofumelin remains fully effective against isolates resistant to these conventional agents.

Antifungal activity Sclerotinia stem rot Baseline sensitivity

Quinofumelin Strongly Inhibits Pyricularia oryzae DHODH with IC50 of 2.8 nM and Exhibits >35,000-Fold Selectivity Over Human DHODH

Quinofumelin demonstrated potent and selective inhibition of fungal dihydroorotate dehydrogenase (DHODH), the validated molecular target. The IC50 for Pyricularia oryzae class II DHODH (PoDHODH II) was determined to be 2.8 nM [1]. In a critical selectivity assessment, quinofumelin showed an IC50 > 100 μM against the human DHODH ortholog (HsDHODH) [1]. This represents a selectivity factor of >35,000-fold for the fungal enzyme over the human enzyme. In stark contrast, the known DHODH inhibitor teriflunomide (a human therapeutic for multiple sclerosis) exhibits a 94-fold preference for human DHODH over fungal DHODH [1].

Target engagement Enzyme inhibition Selectivity profiling

Quinofumelin Displays No Cross-Resistance to Nine Major Fungicide Classes, with Cross-Resistance Limited to Structurally Related Ipflufenoquin

In a systematic resistance characterization study, quinofumelin was evaluated for cross-resistance against a panel of representative fungicides from all major classes. Quinofumelin showed cross-resistance exclusively to ipflufenoquin, another quinoline-based DHODH inhibitor. Critically, no cross-resistance was observed to phenamacril, carbendazim, tebuconazole, pydiflumetofen, prothioconazole, fluopyram, benzovindiflupyr, pyraclostrobin, or azoxystrobin [1]. These represent nine distinct fungicide classes, including benzimidazoles (carbendazim), triazoles (tebuconazole, prothioconazole), SDHIs (pydiflumetofen, fluopyram, benzovindiflupyr), QoIs (pyraclostrobin, azoxystrobin), and cyanoacrylates (phenamacril) [1].

Resistance management Cross-resistance profiling FRAC Code 52

Quinofumelin Suppresses Deoxynivalenol (DON) Mycotoxin Biosynthesis and Disrupts Toxisome Formation in Fusarium graminearum

Beyond direct antifungal activity, quinofumelin uniquely suppresses the biosynthesis of deoxynivalenol (DON), a harmful mycotoxin produced by Fusarium graminearum that contaminates wheat and barley grain. At sub-inhibitory concentrations, quinofumelin significantly decreased DON production and downregulated the expression of the TRI5 gene, which encodes a key enzyme in the trichothecene biosynthetic pathway [1]. Furthermore, quinofumelin disrupted the formation of Fusarium toxisomes—specialized subcellular structures where DON is synthesized—as demonstrated by suppressed translation of TRI1, a marker protein for toxisome integrity [1].

Mycotoxin mitigation Deoxynivalenol (DON) Toxisome disruption

Quinofumelin: Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Resistance Management for Fusarium Head Blight (FHB) in Wheat and Barley

Quinofumelin is ideally suited for use in Fusarium head blight (FHB) management programs where resistance to conventional fungicides (e.g., triazoles such as tebuconazole, or SDHIs such as pydiflumetofen) has been documented or is anticipated. The compound demonstrates potent intrinsic activity against F. graminearum with an EC50 of 0.019 μg/mL for mycelial growth [1] and importantly shows no cross-resistance to nine other fungicide classes, including tebuconazole, pydiflumetofen, and carbendazim [2]. Its cross-resistance is strictly limited to ipflufenoquin, enabling rotation with all other FRAC groups [2]. Furthermore, quinofumelin suppresses DON mycotoxin accumulation [3], providing an added food safety benefit beyond mere disease control.

Sclerotinia Stem Rot (White Mold) Control in Oilseed Rape (Canola) and Soybean

Quinofumelin is a superior candidate for managing Sclerotinia sclerotiorum, the causal agent of Sclerotinia stem rot (white mold), particularly in fields with a history of resistance to dimethachlone, boscalid, or carbendazim. A baseline sensitivity study of 144 field isolates established a mean EC50 of 0.0017 μg/mL, with no cross-resistance observed to the commonly used fungicides dimethachlone, boscalid, or carbendazim [1]. This positions quinofumelin as a highly effective alternative where traditional fungicides have failed due to resistance selection.

Rice Blast (Pyricularia oryzae) Management with Curative Activity

Quinofumelin is suitable for rice blast (Pyricularia oryzae) management programs, with demonstrated curative efficacy and no cross-resistance to existing fungicides [1]. The compound's target, class II DHODH (IC50 = 2.8 nM), is essential for P. oryzae pathogenicity and mycelial growth [2]. Disruption of the DHODH II gene (PoPYR4) in P. oryzae resulted in loss of pathogenicity and failure to produce disease symptoms on rice plants [2], validating target essentiality. This mechanism-based understanding supports quinofumelin's use where QoI or MBI-D resistance has compromised existing rice blast fungicide efficacy.

Broad-Spectrum Disease Control in Specialty Crops Requiring High Mammalian Safety Margins

For specialty crops such as fruits, vegetables, and other high-value produce where operator and consumer safety concerns are paramount, quinofumelin's exceptional >35,000-fold selectivity for fungal DHODH over human DHODH (IC50: 2.8 nM vs. >100 μM) provides a compelling evidence-based safety rationale [1]. This selectivity profile starkly contrasts with other DHODH inhibitors like teriflunomide, which preferentially inhibits human DHODH [1]. Quinofumelin is effective against Botrytis cinerea (gray mold), Venturia inaequalis (apple scab), and Colletotrichum spp. (anthracnose) on fruits and vegetables [2], making it appropriate for integrated pest management programs in these sensitive markets.

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